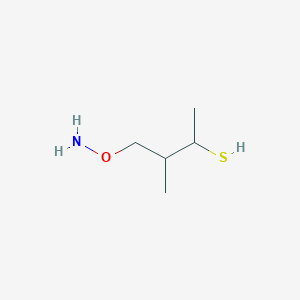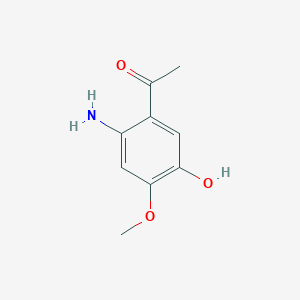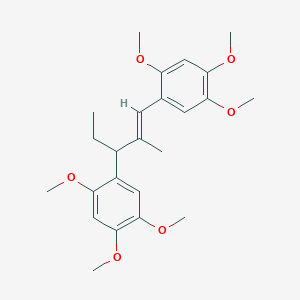
4-(Aminooxy)-3-methylbutane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminooxy)-3-methylbutane-2-thiol: is an organic compound characterized by the presence of an aminooxy group and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)-3-methylbutane-2-thiol typically involves the reaction of a precursor containing a carbonyl group with an aminooxy reagent. The oximation reaction, which involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group (aldehyde or ketone), is a common method used . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of oximation and the use of aminooxy reagents suggest that scalable methods could involve the use of pre-activated aminooxy compounds and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminooxy)-3-methylbutane-2-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime ether linkage formed during oximation can be reduced under specific conditions.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxime ethers.
Substitution: Substituted aminooxy derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Aminooxy)-3-methylbutane-2-thiol is used in the synthesis of complex molecules through oximation reactions. It serves as a building block for the preparation of various bioconjugates and functionalized compounds .
Biology: In biological research, this compound is used for labeling and crosslinking proteins and nucleic acids. Its ability to form stable oxime bonds makes it valuable for bioconjugation techniques .
Medicine: The compound’s reactivity with carbonyl groups is exploited in the development of diagnostic tools and therapeutic agents. It is used in the synthesis of drug conjugates and imaging probes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of functionalized polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 4-(Aminooxy)-3-methylbutane-2-thiol involves its reactivity with carbonyl groups to form oxime bonds. This reaction is facilitated by the nucleophilicity of the aminooxy group, which attacks the electrophilic carbonyl carbon. The resulting oxime bond is stable and resistant to hydrolysis, making it useful for various applications .
Comparaison Avec Des Composés Similaires
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.
O-benzylhydroxylamine: Used as an enzyme inhibitor and in the synthesis of bioconjugates.
O-allylhydroxylamine: Effective growth inhibitor in microbial cultures.
Uniqueness: 4-(Aminooxy)-3-methylbutane-2-thiol is unique due to its combination of an aminooxy group and a thiol group, which provides dual reactivity. This dual functionality allows for versatile applications in synthesis and bioconjugation, setting it apart from other aminooxy compounds that may lack the thiol group.
Propriétés
Formule moléculaire |
C5H13NOS |
|---|---|
Poids moléculaire |
135.23 g/mol |
Nom IUPAC |
O-(2-methyl-3-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(3-7-6)5(2)8/h4-5,8H,3,6H2,1-2H3 |
Clé InChI |
ICNRKMSRMDQHSS-UHFFFAOYSA-N |
SMILES canonique |
CC(CON)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)











